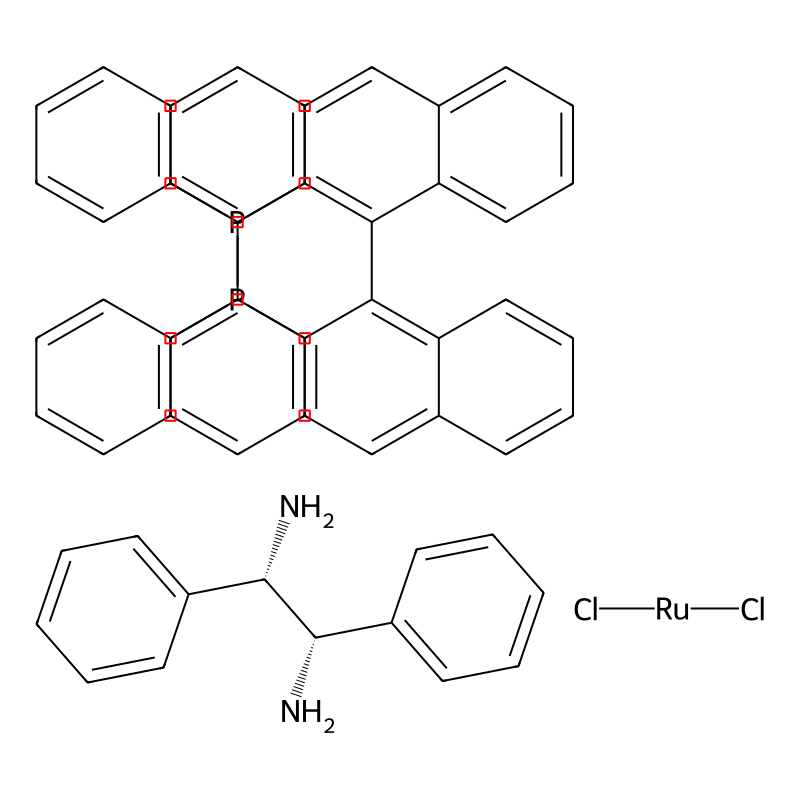Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Asymmetric Catalysis
One of the most prominent applications of Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) is in asymmetric catalysis. This type of catalysis involves promoting a chemical reaction while favoring the formation of one specific stereoisomer (a molecule with the same atoms but arranged differently in space) over its mirror image.
The RuCl2((S)-BINAP)(R,R-DPEN) complex achieves this by containing a chiral ruthenium center, meaning it's not superimposable on its mirror image. This chirality allows the catalyst to interact differently with the starting materials in a reaction, leading to the preferential formation of a specific stereoisomer of the product. Research has shown its effectiveness in various asymmetric hydrogenation reactions, where a hydrogen molecule is added to an unsaturated bond in a molecule. For instance, a study published in the Journal of the American Chemical Society demonstrates its utility in the asymmetric hydrogenation of ketones.[Source: ]
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) is an organometallic complex that features ruthenium as the central metal atom coordinated to two chloride ligands and a bidentate ligand derived from 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. This compound is notable for its chiral properties, making it a valuable catalyst in asymmetric synthesis. The molecular formula is C₄₄H₃₂Cl₂P₂Ru, with a molecular weight of approximately 794.66 g/mol.
The unique structure of this compound allows it to participate in various
- Oxidation: The ruthenium center can be oxidized using agents like hydrogen peroxide or molecular oxygen.
- Reduction: It can participate in reduction reactions facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Ligand substitution reactions occur where one or more ligands are replaced by others under specific conditions.
These reactions highlight the versatility of this compound in various catalytic processes.
The synthesis of dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) typically involves the following steps:
- Preparation of Ligands: The chiral ligands 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl and 1,2-diphenylethylenediamine are synthesized or purified.
- Coordination Reaction: Ruthenium is coordinated with the ligands in an inert atmosphere to prevent oxidation. Common solvents include dichloromethane and toluene.
- Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete coordination of the ligands to the ruthenium center .
This method allows for high yields and purity of the desired product.
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) has a wide range of applications:
- Asymmetric Hydrogenation: It serves as an effective catalyst for the asymmetric hydrogenation of α,β-unsaturated olefins and carbonyl compounds.
- Catalytic Reactions: Beyond hydrogenation, it is utilized in various catalytic reactions important for synthesizing chiral pharmaceuticals and agrochemicals .
- Research Tool: Its unique properties make it a valuable tool for researchers studying asymmetric synthesis and catalysis.
Interaction studies focus on the behavior of dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II) in catalytic systems. Key findings indicate that the electronic properties of the diphosphine ligand significantly influence its reactivity and selectivity. Further research into its interactions at the molecular level could provide insights into optimizing its catalytic efficiency .
Several compounds exhibit similar structural features or catalytic properties to dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II). Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dichloro[(S)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) | Similar diphosphine ligand but with opposite chirality | Used for asymmetric synthesis favoring different enantiomers |
| Dichloro[(R)-(−)-2,2'-bis(dicyclohexylphosphino)-1,1'-binaphthyl]ruthenium(II) | Different phosphine substituents | Enhanced stability and reactivity under specific conditions |
| Dichloro[(R)-(−)-2,2'-bis(methylphenylphosphino)-1,1'-binaphthyl]ruthenium(II) | Variations in phosphine groups | Tailored for specific substrate interactions |
The uniqueness of dichloro[(R)-(+) - 2 , 2 ' - bis ( diphenylphosphino ) - 1 , 1 ' - binaphthyl ][ ( 1 S , 2 S ) - ( - ) - 1 , 2 - diphenylethylenediamine ] ruthenium ( II ) lies in its chiral environment provided by the binaphthyl backbone combined with bulky diphenylphosphino groups. This configuration allows for enhanced selectivity in asymmetric catalysis compared to other non-chiral or less sterically hindered catalysts .







